molecular formula C26H26Cl2P2Pd B7800245 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride

2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride

Cat. No.: B7800245
M. Wt: 577.8 g/mol
InChI Key: CVHIUHCDNFXUHJ-UHFFFAOYSA-N
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Description

2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride is a coordination compound that features a palladium center coordinated to two diphenylphosphanylethyl(diphenyl)phosphane ligands. This compound is known for its applications in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride typically involves the reaction of palladium(II) chloride with 2-diphenylphosphanylethyl(diphenyl)phosphane in an appropriate solvent such as dichloromethane or toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine ligands. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve advanced techniques such as column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride is primarily involved in catalytic reactions, including:

    Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

    Oxidative Additions: Where the palladium center inserts into a carbon-halogen bond.

    Reductive Eliminations: Where the palladium center facilitates the formation of a new carbon-carbon or carbon-heteroatom bond.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate, with the reaction carried out in a solvent like ethanol or water.

    Heck Reaction: Involves aryl halides and alkenes, often using bases like triethylamine, and solvents such as N,N-dimethylformamide.

    Sonogashira Coupling: Utilizes aryl halides and alkynes, with copper(I) iodide as a co-catalyst and bases like diisopropylamine.

Major Products

The major products of these reactions are typically biaryl compounds, alkenes, and alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic transformations, particularly in the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules, such as the synthesis of labeled peptides and proteins.

    Medicine: Utilized in the development of new drugs, especially in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride in catalytic reactions involves several key steps:

    Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.

    Transmetalation: The palladium(II) complex reacts with an organometallic reagent, transferring the organic group to the palladium center.

    Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the desired product and regenerate the palladium(0) catalyst.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane;palladium(II);dichloride: Another palladium-phosphine complex used in similar catalytic applications.

    Triphenylphosphine;palladium(II);dichloride: A simpler palladium-phosphine complex with similar catalytic properties.

Uniqueness

2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic processes. This makes it particularly effective in challenging cross-coupling reactions where other catalysts may fail.

Properties

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHIUHCDNFXUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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